molecular formula C17H27N5O6S B12758133 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- CAS No. 112094-09-4

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro-

Cat. No.: B12758133
CAS No.: 112094-09-4
M. Wt: 429.5 g/mol
InChI Key: HMKOYGAIJMFOEL-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzimidazole core, thione group, and multiple hydroxyl and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thione core. Subsequent reactions involve the introduction of bis(2-hydroxyethyl)amino groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.

    Condensation: The amino groups can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acid chlorides, base catalysts.

    Condensation: Aldehydes, ketones, acidic or basic conditions.

Major Products

    Reduction: Formation of 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-amino-2H-benzimidazole-2-thione.

    Substitution: Formation of esters or ethers depending on the substituent.

    Condensation: Formation of Schiff bases with various aldehydes or ketones.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler analog without the thione and nitro groups.

    2-Mercaptobenzimidazole: Contains a thiol group instead of the thione group.

    4-Nitrobenzimidazole: Lacks the bis(2-hydroxyethyl)amino groups.

Uniqueness

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((bis(2-hydroxyethyl)amino)methyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amino groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

CAS No.

112094-09-4

Molecular Formula

C17H27N5O6S

Molecular Weight

429.5 g/mol

IUPAC Name

1,3-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nitrobenzimidazole-2-thione

InChI

InChI=1S/C17H27N5O6S/c23-8-4-18(5-9-24)12-20-14-2-1-3-15(22(27)28)16(14)21(17(20)29)13-19(6-10-25)7-11-26/h1-3,23-26H,4-13H2

InChI Key

HMKOYGAIJMFOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N(C(=S)N2CN(CCO)CCO)CN(CCO)CCO

Origin of Product

United States

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